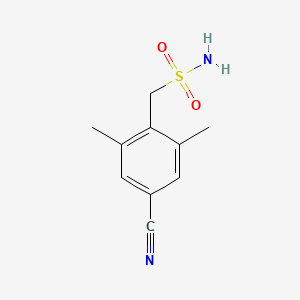

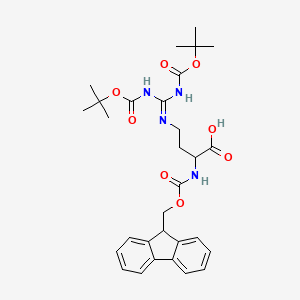

![molecular formula C22H20N4O2 B2489681 5-(二苯甲酰胺基)-1,3-二甲基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 946253-02-7](/img/structure/B2489681.png)

5-(二苯甲酰胺基)-1,3-二甲基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives often involves reactions that include the formation of 1,4-dihydropyridine-bearing compounds following the Hantzsch reaction scheme and subsequent aromatization through cleavage of N,N-dimethylaniline (Dzvinchuk & Lozinskii, 2007). Another approach for the synthesis of pyrimidine derivatives under ultrasonic irradiation using L-Proline nitrate ionic liquid as a catalyst has been reported, highlighting the efficiency and environmental friendliness of the process (Patil, Satkar, & More, 2020).

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidine derivatives and their isomeric forms can significantly influence their properties. Studies have shown that slight modifications in the molecular structure, such as different alkyl or aryl substitutions, can lead to variations in crystalline structure and intermolecular interactions (Avasthi et al., 2002).

Chemical Reactions and Properties

Pyrido[2,3-d]pyrimidine derivatives participate in various chemical reactions, such as regioselective amination, that yield different functionalized compounds. These reactions are often influenced by the presence of alkylamides, liquid ammonia, and oxidizing agents (Gulevskaya, Pozharskii, Shorshnev, & Zheltushkina, 1994).

科学研究应用

- 吡啶并[2,3-d]嘧啶-5-酮衍生物具有抗增殖特性。 这些化合物已被研究用于其抑制细胞生长和增殖的潜力 .

- 值得注意的是,一些衍生物已被证明有望用作抗增殖剂,包括化合物 API-1 .

抗增殖活性

磷脂酰肌醇 3-激酶 (PI3K) 抑制

蛋白质酪氨酸激酶抑制

细胞周期蛋白依赖性激酶 (CDK) 抑制

抗菌特性

抗炎和镇痛作用

降压活性

抗组胺特性

总之,吡啶并[2,3-d]嘧啶-5-酮及其衍生物在各个领域都具有前景,从癌症研究到抗菌治疗。 研究人员继续探索其潜力,使这类化合物成为一个令人兴奋的研究领域 . 如果您想了解任何特定应用的更详细的信息,请随时提问!😊

作用机制

Target of Action

The primary targets of 5-(benzhydrylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are a variety of kinases, including tyrosine kinase, extracellular regulated protein kinases (ABL kinase), phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in cellular signaling pathways, regulating cell growth, proliferation, and survival.

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their activity. This interaction results in the disruption of the signaling pathways regulated by these kinases, leading to the inhibition of cell growth and proliferation .

Biochemical Pathways

The affected pathways include those regulated by the aforementioned kinases. For instance, the inhibition of tyrosine kinase disrupts the signaling pathway that promotes cell growth and proliferation. Similarly, the inhibition of phosphatidylinositol-3 kinase disrupts the PI3K/AKT/mTOR pathway, which is involved in cell survival and apoptosis .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cell growth and proliferation, potentially leading to cell death. This is due to the disruption of the signaling pathways regulated by the kinases that the compound targets .

属性

IUPAC Name |

5-(benzhydrylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c1-25-20-18(21(27)26(2)22(25)28)17(13-14-23-20)24-19(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14,19H,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUPIMUFAAEBRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

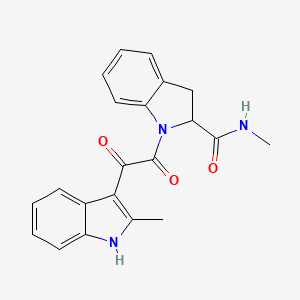

![8-(3-Ethoxypropylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2489598.png)

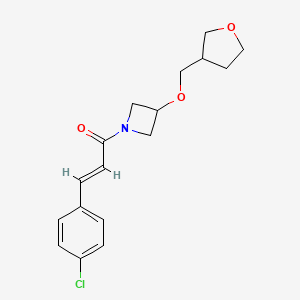

![Methyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2489601.png)

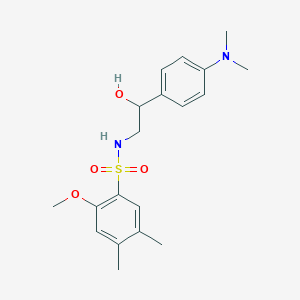

![N-[2,2-dichloro-1-(4-fluorophenyl)sulfonylethenyl]benzamide](/img/structure/B2489602.png)

![5-benzyl-N-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2489611.png)

![1,7-dimethyl-3-(3-oxobutan-2-yl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489613.png)

![Ethyl 1-[3-(4-ethoxybenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2489619.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2489620.png)

![3-[(4-bromobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole](/img/structure/B2489621.png)